![molecular formula C21H17F3N2O2 B2826659 1-[(4-methylphenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide CAS No. 946253-89-0](/img/structure/B2826659.png)

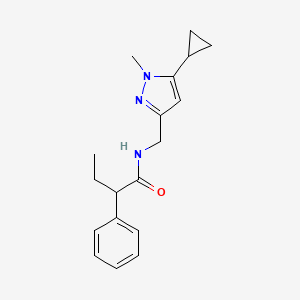

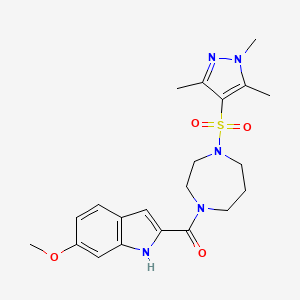

1-[(4-methylphenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule that contains several functional groups and structural motifs common in pharmaceutical and agrochemical compounds . It includes a pyrrolidine ring, a common nitrogen heterocycle used in medicinal chemistry , and a trifluoromethylpyridine (TFMP) moiety, which is a key structural motif in active agrochemical and pharmaceutical ingredients .

Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . Protodeboronation of alkyl boronic esters utilizing a radical approach has been reported, which could potentially be used in the synthesis of this compound . Additionally, the cyclization of the carboxamido linker to a novel bicyclic tetrahydropyrazolopyridinone scaffold has been reported .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring and a trifluoromethylpyridine moiety . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The trifluoromethylpyridine moiety contributes unique physicochemical properties due to the presence of the fluorine atom .Chemical Reactions Analysis

The chemical reactions involving this compound could potentially involve the protodeboronation of alkyl boronic esters . Additionally, the modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline has been reported .科学的研究の応用

Anti-HIV Potential

- A study identified a compound with a potential anti-human immunodeficiency virus type 1 (HIV-1) activity. The investigated molecule showed promising interaction through hydrogen bonding, suggesting its utility in designing novel anti-HIV agents (Tamazyan et al., 2007).

Anticonvulsant Properties

- Research on the crystal structures of anticonvulsant enaminones highlighted the importance of molecular conformation for biological activity. These structures provide insights into the design of new compounds with enhanced anticonvulsant properties (Kubicki et al., 2000).

Coordination Polymers

- A study on the synthesis of coordination polymers with dipyridyl ligands incorporating amide spacers revealed insights into the structural diversity of copper(II) and silver(I) complexes. This research can inform the development of materials with specific optical or electronic properties (Yeh et al., 2008).

Soluble Epoxide Hydrolase Inhibition

- Discovery of inhibitors for soluble epoxide hydrolase based on a triazinyl piperidine carboxamide framework showcased a novel approach to modulating this enzyme, with implications for treating various diseases. This demonstrates the compound's role in medicinal chemistry (Thalji et al., 2013).

NF-kappaB and AP-1 Inhibition

- Structure-activity relationship studies of specific pyrimidine carboxamides as inhibitors of NF-kappaB and AP-1 transcription factors highlighted the critical nature of the carboxamide group for activity. Such compounds could be pivotal in developing treatments for inflammatory diseases (Palanki et al., 2000).

Aromatic Polyamides Synthesis

- Research into soluble, curable, and thermally stable aromatic polyamides containing thiourea and pyridylformylimino groups has implications for materials science, particularly in developing new polymers with specific mechanical and thermal properties (Ravikumar & Saravanan, 2012).

将来の方向性

特性

IUPAC Name |

1-[(4-methylphenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N2O2/c1-14-4-6-15(7-5-14)13-26-12-2-3-18(20(26)28)19(27)25-17-10-8-16(9-11-17)21(22,23)24/h2-12H,13H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCIDUOQXUUJEFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2826579.png)

![4-acetyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2826582.png)

![Methyl 2-(benzoylamino)-3-[(4-methyl-2-pyrimidinyl)amino]acrylate](/img/structure/B2826584.png)

![methyl 2-(1-ethyl-5-methyl-1H-pyrazole-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2826585.png)

![N'-[4-(azepan-1-ylsulfonyl)benzoyl]-4-oxo-4a,8a-dihydrochromene-2-carbohydrazide](/img/structure/B2826593.png)

![Tert-butyl N-(5-azaspiro[3.4]octan-7-yl)carbamate](/img/structure/B2826594.png)

![2-(4-fluorophenyl)-2-oxoethyl 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B2826596.png)